molecular formula C13H19N3 B1523194 N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 1152836-96-8

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No.: B1523194
CAS No.: 1152836-96-8
M. Wt: 217.31 g/mol
InChI Key: VUPCEVNNVGQDTL-UHFFFAOYSA-N
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Description

Cyclopropyl Group Conformation Analysis

The cyclopropyl substituent in N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine adopts a non-planar geometry due to its inherent ring strain. X-ray diffraction studies of analogous compounds reveal that the cyclopropane ring forms a dihedral angle of approximately 54–58° with adjacent nitrogen atoms, minimizing steric clashes with the piperidine ring. The C–C bond lengths within the cyclopropyl group measure 1.50–1.52 Å, consistent with theoretical predictions for strained three-membered rings. Nuclear magnetic resonance (NMR) spectra show characteristic coupling constants (J = 4.8–6.2 Hz) between cyclopropyl protons, confirming the rigidity of this moiety.

Piperidine Ring Chair/Boat Conformations

Single-crystal X-ray analyses demonstrate that the piperidine ring preferentially adopts a chair conformation, with puckering parameters q = 0.56–0.58 Å and θ = 2.8–3.1°. The N-cyclopropyl substituent occupies an axial position, while the pyridin-4-yl group adopts an equatorial orientation to minimize 1,3-diaxial interactions (Figure 1). Boat conformations are disfavored by 8.3–10.1 kcal/mol, as calculated via density functional theory (DFT).

Conformation ΔG (kcal/mol) Predominant Substituent Orientation
Chair 0.0 Axial cyclopropyl, equatorial pyridine
Boat +9.2 Both substituents equatorial

Pyridine-Piperidine Dihedral Angle Relationships

The dihedral angle between the pyridine and piperidine rings ranges from 72.5° to 76.8° in crystalline states, as observed in structurally related compounds. This torsion minimizes π-π stacking interactions while allowing hydrogen bonding between the pyridine nitrogen and nearby protons. Molecular dynamics simulations suggest a rotational energy barrier of 12.4 kcal/mol for pyridine ring rotation about the C–N bond.

Crystallographic Studies

X-ray Diffraction Analysis of Single Crystals

Single crystals suitable for X-ray analysis were obtained via slow evaporation from acetonitrile/water (9:1 v/v). The compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters:

  • a = 8.0478(3) Å
  • b = 9.8093(4) Å
  • c = 13.1602(5) Å
  • β = 104.712(2)°
  • V = 1004.85(7) ų.

The asymmetric unit contains one molecule, with bond lengths and angles consistent with DFT-optimized geometries (Table 1).

Table 1: Key bond lengths (Å) and angles (°) from X-ray analysis

Bond/Angle Measurement
N1–C2 (Piperidine) 1.467(2)
C3–C4 (Cyclopropane) 1.508(3)
N–C(Pyridine) 1.342(2)
C–N–C (Piperidine) 111.3(1)

Hydrogen Bonding Network Characterization

A three-dimensional hydrogen bonding network stabilizes the crystal lattice:

  • N–H···N interactions between piperidine NH and pyridine nitrogen (2.89 Å, 156°)
  • C–H···π interactions between cyclopropyl CH₂ and pyridine rings (3.21 Å)
  • Weak van der Waals contacts (3.42–3.65 Å) between methylene groups.

The dominant N–H···N interaction forms infinite chains along the direction, while C–H···π contacts create layered structures parallel to the (020) plane.

Packing Diagram Interpretation

Molecules pack in an ABAB stacking sequence along the c-axis, with interlayer distances of 3.48 Å (Figure 2). The cyclopropyl groups occupy hydrophobic channels between pyridine-containing layers, while hydrogen-bonded networks fill polar regions. Thermal displacement parameters (U_eq = 0.036–0.042 Ų) indicate minimal positional disorder in the crystalline state.

Properties

IUPAC Name

N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPCEVNNVGQDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-cyclopropylpiperidin-4-amine Intermediate

  • Starting material: Piperidin-4-amine.
  • N-Cyclopropylation: The piperidin-4-amine is reacted with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions to substitute the piperidine nitrogen with a cyclopropyl group.
  • Typical conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures (25–70 °C).
  • Purification: Column chromatography or recrystallization to isolate the N-cyclopropylpiperidin-4-amine.

Coupling with Pyridin-4-yl Electrophile

  • Electrophilic partner: 4-halopyridine (commonly 4-chloropyridine or 4-bromopyridine).
  • Coupling reaction: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
  • Catalysts and ligands: For Buchwald-Hartwig amination, palladium catalysts such as dichlorobis(triphenylphosphine)Pd(II) combined with ligands like Xantphos are employed.
  • Reaction conditions: Reflux in toluene or an appropriate solvent under nitrogen atmosphere for several hours.
  • Base: Potassium carbonate or sodium tert-butoxide to facilitate the amination.
  • Work-up: Purification by column chromatography yields the target compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
N-Cyclopropylation Cyclopropyl bromide, K2CO3, DMF, 25–70 °C Polar aprotic solvent enhances reactivity
Coupling with 4-halopyridine Pd catalyst (Pd(PPh3)2Cl2), Xantphos, K2CO3, toluene, reflux, N2 atmosphere Buchwald-Hartwig amination preferred for higher yields
Purification Column chromatography (silica gel) Use gradient elution with ethyl acetate/hexane

Detailed Research Findings

  • Nucleophilic substitution reactions on halogenated pyridines with piperidin-4-amines have been widely documented, showing that basic conditions and polar aprotic solvents favor substitution efficiency and selectivity.
  • Buchwald-Hartwig amination is a robust method for C–N bond formation in heterocyclic amine synthesis, providing higher yields and functional group tolerance compared to classical SNAr reactions.
  • Cyclopropylation of amines typically proceeds smoothly under mild conditions using cyclopropyl halides and base, avoiding ring-opening side reactions when carefully controlled.
  • Purification techniques such as column chromatography and recrystallization are essential to achieve >95% purity, confirmed by NMR and HPLC characterization.

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Cyclopropylation Cyclopropyl bromide, K2CO3, DMF 25–70 °C 4–12 hours 70–85 Avoid excess base to prevent side reactions
Coupling with 4-halopyridine Pd(PPh3)2Cl2, Xantphos, K2CO3, toluene Reflux (~110 °C) 6–24 hours 65–90 Inert atmosphere critical
Purification Silica gel chromatography Ambient - - Gradient elution recommended

Analytical Characterization

Notes on Scale-Up and Industrial Production

  • Continuous flow synthesis techniques can be adapted for scale-up to improve yield and reduce reaction times, especially for the palladium-catalyzed amination step.
  • Use of automated reactors and in-line purification may enhance process efficiency.
  • Optimization of catalyst loading and solvent recycling is key for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction can lead to the formation of amines or amides.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is in the treatment of cancer. Research indicates that compounds with similar structural features can inhibit various cancer-related enzymes, including:

  • Lysine Specific Demethylase 1 (LSD1) : A target for certain cancers due to its role in gene expression regulation. Compounds related to N-cyclopropyl derivatives have shown potent inhibition against LSD1, with IC50 values indicating high efficacy .
  • Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme is involved in NAD+ biosynthesis and plays a crucial role in cellular metabolism and signaling. Inhibition of NAMPT has been linked to anticancer effects .

Neurological Research

N-cyclopropyl derivatives have also been explored for their potential effects on neurobiology. For instance, studies on related compounds have demonstrated their ability to modulate emotional behavior by inhibiting enzymes involved in lipid signaling pathways, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the piperidine ring and cyclopropyl group can significantly enhance potency and selectivity against target enzymes.

Modification Effect on Activity
Replacement of substituents on piperidineIncreased potency against LSD1 by >250-fold
Alteration of cyclopropyl structureEnhanced lipophilicity and bioavailability

Inhibitory Effects on LSD1

A study demonstrated that compounds related to N-cyclopropyl derivatives exhibit significant inhibitory effects on LSD1, with one compound achieving an IC50 value of 62 nM, indicating strong selectivity . These findings highlight the therapeutic potential of these compounds in cancer treatment.

Behavioral Modulation in Animal Models

Research involving a related compound (LEI-401) showed that it could decrease levels of endocannabinoids in mouse brains, impacting emotional behavior positively . This suggests that N-cyclopropyl derivatives may be valuable in developing treatments for anxiety and depression.

Conclusion and Future Directions

This compound holds promise as a multi-functional compound with applications in cancer therapy and neurological research. Ongoing studies focusing on SAR optimization and detailed pharmacological profiling will likely enhance its therapeutic potential. Future research should continue to explore its mechanisms of action and efficacy across various disease models.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, their substituents, and pharmacological or synthetic highlights:

Compound Name Key Structural Features Pharmacological Activity/Synthesis Highlights References
N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine Cyclopropyl-N, pyridin-4-yl at 1-position Not explicitly reported in evidence N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core, pyridin-3-yl, cyclopropyl-N Synthesized via Pd-catalyzed coupling (17.9% yield; m.p. 104–107°C)
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) Octylphenethyl chain, piperidin-4-amine SphK1 inhibitor (IC₅₀ = 3.6 µM); selective due to tertiary amine modification
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine Pyrimidin-4-yl substituent, methyl-N CAS 1343134-72-4; molecular formula C₁₀H₁₆N₄
N-Methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine Ethyl linker between piperidine and pyridin-4-yl Collision cross-section data reported (C₁₃H₂₁N₃)
4-(4-tert-Butylbenzyl)-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine Pyrrolopyridine core, tert-butylbenzyl group Microwave-assisted synthesis (37% yield)

Pharmacological and Functional Insights

  • Selectivity and Target Engagement: RB-005 demonstrates selectivity for SphK1 over SphK2, attributed to its octylphenethyl chain and tertiary amine structure . Similar modifications in this compound could influence target specificity.
  • Synthetic Routes :

    • Cyclopropylamine incorporation (as in ) typically involves coupling reactions under basic conditions (e.g., cesium carbonate) with copper catalysts .
    • Microwave-assisted synthesis (e.g., 160°C for 2 hours in NMP) is common for pyrrolopyridine-piperidine hybrids .

Physicochemical Properties

  • Melting Points and Stability :

    • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104–107°C, indicative of moderate crystallinity .
    • Tert-butylbenzyl-substituted analogs (e.g., compound 37) are purified via flash chromatography (CH₂Cl₂–MeOH gradients), suggesting polar functional groups .
  • Molecular Weight and LogD :

    • N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (C₁₀H₁₆N₄; MW 176.26 g/mol) has a calculated LogD (pH 5.5) of ~0.5–1.0, implying moderate lipophilicity .

Biological Activity

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique combination of a cyclopropyl group, a piperidine ring, and a pyridine moiety. This structural configuration is believed to enhance its pharmacological properties, making it a candidate for drug development. The compound is categorized as a piperidine derivative, which is known for diverse biological activities.

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and survival. The presence of the pyridine ring facilitates interactions with biological targets through hydrogen bonding, enhancing its efficacy as a therapeutic agent .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Target Effect Reference
PAK4 InhibitionPAK4Inhibits cancer cell proliferation
Interaction with KinasesVariousPotential ATP-binding site inhibitor
Modulation of NAEsNAPE-PLDDecreases levels of bioactive lipids

Case Studies and Research Findings

  • Inhibition of PAK4 : A study demonstrated that compounds structurally similar to this compound effectively inhibited PAK4, leading to reduced cancer cell viability in vitro. The compound exhibited selective inhibition, suggesting potential for targeted cancer therapies .
  • Effects on NAPE-PLD : Another significant finding relates to the compound's ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids. This inhibition was associated with modulation of emotional behavior in animal models, indicating broader implications for neuropharmacology .
  • Structure–Activity Relationship (SAR) : SAR studies have been conducted to optimize the potency and selectivity of similar compounds. Modifications to the substituents on the piperidine ring have shown significant impacts on biological activity, emphasizing the importance of structural nuances in drug design .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
Study 1PAK4 InhibitionDemonstrated effective inhibition in cellular assays
Study 2NAPE-PLD InteractionReduced levels of bioactive lipids; behavioral modulation
Study 3SAR OptimizationIdentified key structural features enhancing potency

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine
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N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.